

# Standardized [<sup>11</sup>C]PHNO PET Imaging Protocol for Human Studies: An Application Note

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *[<sup>11</sup>C]Phno*  
Cat. No.: B1236458

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine (<sup>[11]C</sup>PHNO) is a positron emission tomography (PET) radioligand with high affinity for both dopamine D<sub>2</sub> and D<sub>3</sub> receptors. As an agonist, <sup>[11]C</sup>PHNO is particularly valuable for studying the high-affinity state of these receptors and for amplifying signals in dopamine release studies. Its preference for the D<sub>3</sub> receptor makes it the most specific radioligand currently available for in vivo assessment of D<sub>3</sub> receptors in humans.<sup>[1][2]</sup> This application note provides a detailed, standardized protocol for conducting <sup>[11]C</sup>PHNO PET imaging studies in humans, based on established methodologies from the scientific literature.

## Subject Preparation and Safety Considerations

### Subject Screening

All subjects should undergo a thorough medical and psychiatric screening to ensure they are healthy and free of any conditions that could interfere with the study. A urine toxicology screen and, for female subjects, a pregnancy test are required.

### Informed Consent

Written informed consent must be obtained from all participants before any study procedures are initiated. The consent form should clearly outline the procedures, potential risks, and

benefits of participation.

## Safety Profile

[<sup>11</sup>C]PHNO is generally considered a safe radiotracer for human studies. However, side effects such as nausea and vomiting have been reported, particularly at higher injected doses.<sup>[3]</sup> A review of 420 scans showed that nausea occurred in 18% and vomiting in 1.9% of cases.<sup>[3]</sup> The incidence of these side effects is significantly lower in subjects taking antipsychotic medications.<sup>[3]</sup> To minimize the risk of side effects, it is recommended to keep the injected dose below 0.029 µg/kg, as doses at or below this level are unlikely to produce adverse effects.<sup>[3]</sup>

## Radiochemistry

The radiosynthesis of [<sup>11</sup>C]PHNO is a multi-step process that requires specialized equipment and expertise.<sup>[4][5]</sup> While a detailed synthesis protocol is beyond the scope of this document, it is crucial to ensure that the final product meets all quality control standards for human injection, including sterility, apyrogenicity, and radiochemical purity. Optimization of the synthesis to reduce time can improve activity yields.<sup>[4][5]</sup>

## PET Imaging Protocol

### Subject Positioning and Head Motion

Subjects should be positioned comfortably in the PET scanner with their head immobilized using a thermoplastic mask or other head fixation system to minimize motion during the scan.<sup>[6]</sup> Motion correction algorithms should be applied during image reconstruction to further reduce the impact of any residual movement.<sup>[7]</sup>

## Radiotracer Injection

A bolus injection of [<sup>11</sup>C]PHNO is administered intravenously. The injected dose should be carefully measured, with a typical range of 275.7 ± 64.8 MBq.<sup>[8]</sup> The specific activity and injected mass should also be recorded.

## Image Acquisition

Dynamic PET data is acquired in 3D list-mode for a total of 90 to 120 minutes.[6][7][9] While a 120-minute scan has been traditionally used, studies have shown that a 90-minute scan can provide reliable quantification of [<sup>11</sup>C]PHNO binding in D<sub>3</sub>-rich regions with minimal bias, making it a more feasible option for many studies.[7][9] The framing scheme can be structured as follows:

- 15 frames of 1-minute duration
- 15 frames of 5-minute duration[6]

## Image Reconstruction

Images should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm.[8] The number of iterations and subsets can impact the quantitative accuracy and noise levels of the reconstructed images. While a standard protocol might use 14 iterations, using fewer iterations may be beneficial for shorter frames to balance bias and noise.[8]

## Data Analysis

### Image Preprocessing

Preprocessing of the dynamic PET images should include motion correction and co-registration with the subject's structural MRI.[7][10]

### Kinetic Modeling

The quantification of [<sup>11</sup>C]PHNO binding is typically achieved through kinetic modeling. The binding potential relative to non-displaceable tracer in tissue (BP<sub>ne</sub>) is the most commonly reported outcome measure.

- Reference Tissue Models: The Simplified Reference Tissue Model (SRTM) and its two-parameter version (SRTM2) are widely used for analyzing [<sup>11</sup>C]PHNO data, with the cerebellum serving as the reference region.[1][11][12] These models do not require arterial blood sampling, making them less invasive.[7] The SRTM has been shown to have an excellent correlation with BP<sub>ne</sub> derived from more invasive two-tissue compartmental modeling.[7]

- Arterial Input Function Models: For studies requiring more detailed kinetic information, models using an arterial input function can be employed. The two-tissue compartment model (2TC) has been identified as the method of choice for estimating the total distribution volume ( $V_t$ ).<sup>[1]</sup> However, it may not always provide reliable estimates in all regions.<sup>[1]</sup> Multilinear analysis (MA1) is another method used to quantify  $V_t$  and binding potentials.<sup>[1][11][12]</sup>

## Regions of Interest (ROI) Analysis

Anatomical ROIs should be delineated on the subject's co-registered MRI.<sup>[6][13][14]</sup> Given that the  $[^{11}\text{C}]$ PHNO signal is a mix of  $D_2$  and  $D_3$  components, accurate ROI definition is critical.<sup>[13][14]</sup> Key ROIs for  $D_3$  receptor imaging include the substantia nigra, hypothalamus, ventral pallidum/substantia innominata, globus pallidus, and thalamus.<sup>[13][14]</sup> The regional fraction of the  $D_3$  signal varies significantly across these areas.<sup>[13][14]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for  $[^{11}\text{C}]$ PHNO PET imaging from the literature.

Table 1: Test-Retest Variability of  $[^{11}\text{C}]$ PHNO Binding Potential (BP<sub>ne</sub>)

| Brain Region                 | Test-Retest Variability (%) | Reference   |
|------------------------------|-----------------------------|-------------|
| D <sub>2</sub> -rich Regions |                             |             |
| Caudate                      | 9%                          | [1][11][12] |
| Putamen                      | 9%                          | [1][11][12] |
| D <sub>3</sub> -rich Regions |                             |             |
| Pallidum                     | 6%                          | [1][11][12] |
| Substantia Nigra             | 19%                         | [1][11][12] |
| Thalamus                     | 14%                         | [1][11][12] |
| Hypothalamus                 | 21%                         | [1][11][12] |
| Ventral Striatum             | 18.6%                       | [6]         |

Table 2: Regional Fraction of D<sub>3</sub> Receptor Signal in [<sup>11</sup>C]PHNO Binding

| Brain Region                              | D <sub>3</sub> Signal Fraction<br>(f(PHNO)(D <sub>3</sub> )) (%) | Reference |
|-------------------------------------------|------------------------------------------------------------------|-----------|
| Hypothalamus                              | 100%                                                             | [13][14]  |
| Substantia Nigra                          | 100%                                                             | [13][14]  |
| Ventral Pallidum/Substantia<br>Innominata | 75%                                                              | [13][14]  |
| Globus Pallidus                           | 65%                                                              | [13][14]  |
| Thalamus                                  | 43%                                                              | [13][14]  |
| Ventral Striatum                          | 26%                                                              | [13][14]  |
| Precommissural-ventral<br>Putamen         | 6%                                                               | [13][14]  |

## Visualizations

### Dopamine D<sub>2</sub>/D<sub>3</sub> Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Dopamine D<sub>2</sub>/D<sub>3</sub> receptor signaling pathway activated by dopamine and [<sup>11</sup>C]PHNO.

### Standardized [<sup>11</sup>C]PHNO PET Imaging Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]
- 2. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF <sup>11</sup>C-(+)-PHNO BINDING TO D<sub>2</sub>/D<sub>3</sub> DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]
- 4. Toward the Optimization of (+)-[<sup>11</sup>C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward the Optimization of (+)-[<sup>11</sup>C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain region binding of the D<sub>2</sub>/3 agonist [<sup>11</sup>C]-(+)-PHNO and the D<sub>2</sub>/3 antagonist [<sup>11</sup>C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of scan-time shortening on the <sup>11</sup>C-PHNO binding potential to dopamine D<sub>3</sub> receptor in humans and test-retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]
- 9. Effect of scan-time shortening on the <sup>11</sup>C-PHNO binding potential to dopamine D<sub>3</sub> receptor in humans and test-retest reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [<sup>11</sup>C]DASB PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parametric Imaging and Test-Retest Variability of <sup>11</sup>C-(+)-PHNO Binding to D<sub>2</sub>/D<sub>3</sub> Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. Imaging dopamine receptors in humans with [<sup>11</sup>C]-(+)-PHNO: dissection of D<sub>3</sub> signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging dopamine receptors in humans with [<sup>11</sup>C]-(+)-PHNO: dissection of D<sub>3</sub> signal and anatomy. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]

- To cite this document: BenchChem. [Standardized [<sup>11</sup>C]PHNO PET Imaging Protocol for Human Studies: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236458#standardized-11c-phno-pet-imaging-protocol-for-human-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)